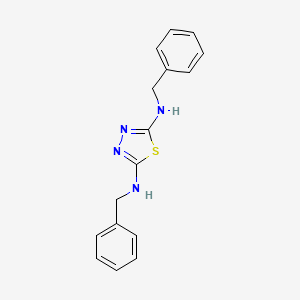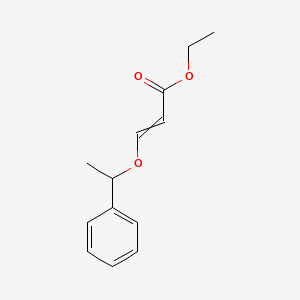![molecular formula C24H20N2O3 B12555538 (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone CAS No. 142714-88-3](/img/structure/B12555538.png)
(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines elements of pyridine, xanthene, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as pyridine derivatives, xanthene derivatives, and piperidine derivatives. These components are then subjected to condensation reactions under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents, reagents, and catalysts would be carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced xanthene derivatives.
Scientific Research Applications
(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperidine-4-carboxylic acid
- 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol
- 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate
Uniqueness
Compared to similar compounds, (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone stands out due to its unique combination of structural elements. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
142714-88-3 |
|---|---|
Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)-(4-xanthen-9-ylidenepiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H20N2O3/c27-24(18-11-15-26(28)16-12-18)25-13-9-17(10-14-25)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-8,11-12,15-16H,9-10,13-14H2 |
InChI Key |
GIOSFNIOVOLGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)C5=CC=[N+](C=C5)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


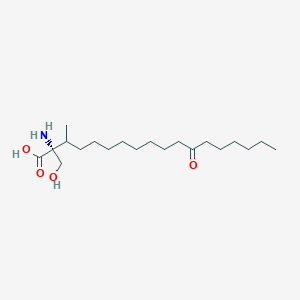
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
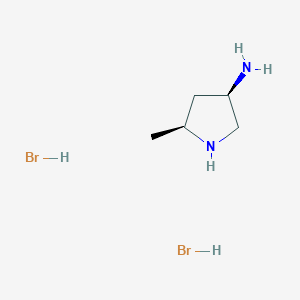

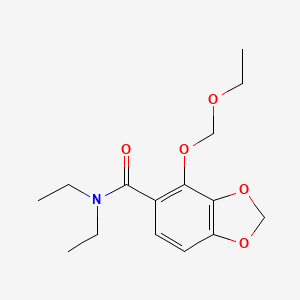
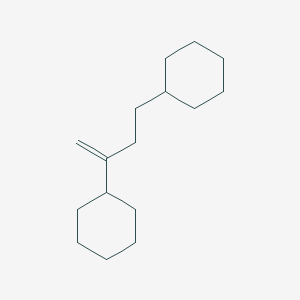
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
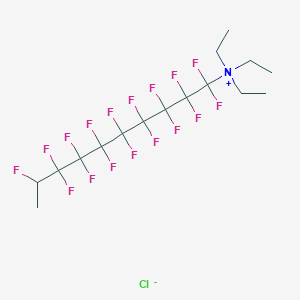
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
